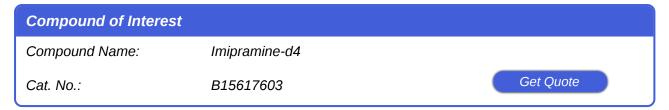


Understanding the Isotopic Purity of Imipramined4: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of **Imipramine-d4**, a deuterated analog of the tricyclic antidepressant Imipramine. This document is intended to be a vital resource for professionals in research and drug development who utilize **Imipramine-d4** as an internal standard in quantitative bioanalytical studies, metabolic research, and clinical mass spectrometry.[1][2][3]

Imipramine-d4 is a stable isotope-labeled compound that enhances the accuracy of mass spectrometry and liquid chromatography by enabling precise quantification of Imipramine in biological samples.[3] The deuterium labeling at specific positions on the molecule allows it to be distinguished from the unlabeled drug, making it an ideal internal standard for pharmacokinetic and therapeutic drug monitoring studies.[2][3]

Data Presentation: Quantitative Analysis of Imipramine-d4

The chemical and isotopic purity of **Imipramine-d4** are critical parameters that ensure its reliability as an internal standard. The following tables summarize the key specifications and a representative isotopic distribution for **Imipramine-d4** hydrochloride, specifically the 2,4,6,8-D₄ variant.

Table 1: General Specifications of Imipramine-d4 Hydrochloride



| Parameter | Specification | Analytical Method |
|----------------------|----------------------------------|--|
| Chemical Purity | ≥98%[1] | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity | ≥97% Deuterated Forms (d1-d4)[1] | Mass Spectrometry (MS) |
| Molecular Formula | C19H20D4N2·HCl[1] | - |
| Molecular Weight | 320.89 g/mol [1] | - |
| Labeled CAS Number | 61361-33-9[1] | - |
| Unlabeled CAS Number | 113-52-0[1] | - |

Table 2: Representative Isotopic Distribution of Imipramine-d4

Note: The data presented in this table is a representative example based on typical isotopic purity for deuterated standards and may vary between different batches and suppliers. For lot-specific data, always refer to the Certificate of Analysis provided by the manufacturer.

| Isotopologue | Mass Shift | Relative Abundance (%) |
|--------------------|------------|------------------------|
| d0 (Unlabeled) | +0 | < 0.5 |
| d1 | +1 | < 1.0 |
| d2 | +2 | < 1.5 |
| d3 | +3 | < 2.0 |
| d4 (Fully Labeled) | +4 | > 95.0 |

Experimental Protocols

The determination of isotopic purity and the confirmation of the deuterium label positions are primarily achieved through a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.



Mass Spectrometry for Isotopic Purity Determination

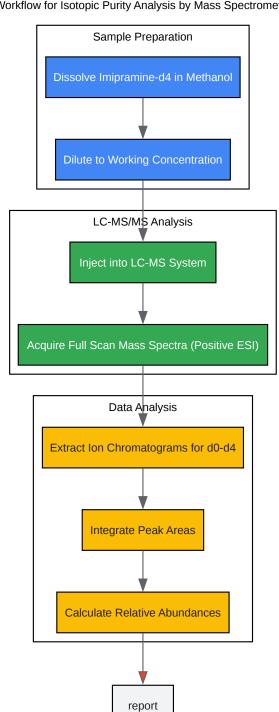
High-resolution mass spectrometry (HRMS) is a powerful technique to determine the isotopic distribution of deuterated compounds.[4]

Methodology:

- Sample Preparation:
 - Prepare a stock solution of Imipramine-d4 in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
 - $\circ\,$ Further dilute the stock solution to a working concentration of 1 $\mu g/mL$ using the same solvent.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 μm) is suitable.
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 μL.
 - Mass Spectrometry (MS):
 - Ionization: Electrospray ionization (ESI) in positive ion mode.
 - Scan Mode: Full scan from m/z 100 to 400.
 - Data Analysis: Extract the ion chromatograms for the unlabeled Imipramine (m/z 281.20) and the deuterated Imipramine-d4 (m/z 285.22). Integrate the peak areas for



each isotopologue (d0 to d4) to calculate their relative abundances.



Workflow for Isotopic Purity Analysis by Mass Spectrometry

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Isotopic Purity Analysis Workflow by Mass Spectrometry

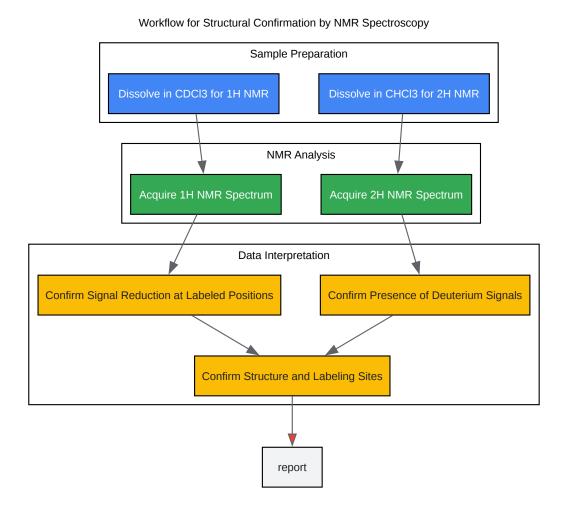
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is used to confirm the positions of the deuterium labels and can provide an independent measure of isotopic enrichment.

Methodology:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of Imipramine-d4 in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) for ¹H NMR and a non-deuterated solvent (e.g., Chloroform) for ²H NMR.
- ¹H NMR Analysis:
 - Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
 - The absence or significant reduction of signals in the aromatic region corresponding to the 2, 4, 6, and 8 positions of the dibenzazepine ring confirms the location of the deuterium labels.
 - Integration of any residual proton signals at these positions can be used to estimate the level of deuteration.
- ²H NMR Analysis:
 - Acquire a ²H (Deuterium) NMR spectrum.
 - The presence of signals in the aromatic region confirms the incorporation of deuterium at these sites.





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Structural Confirmation Workflow by NMR Spectroscopy

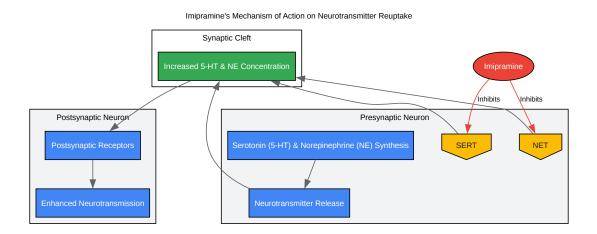
Signaling Pathways of Imipramine

Imipramine's therapeutic effects and its applications in research are rooted in its interaction with specific biological pathways.



Inhibition of Serotonin and Norepinephrine Reuptake

The primary mechanism of action of Imipramine as an antidepressant is the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET) in the presynaptic neuron.[5] This blockage leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.



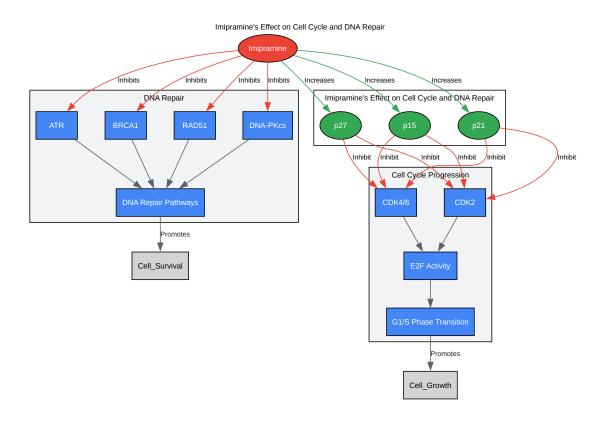
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Imipramine's Inhibition of SERT and NET

Effects on Cell Cycle and DNA Repair Pathways

Recent research has shown that Imipramine can inhibit the growth of cancer cells by inducing cell cycle arrest and blocking DNA repair mechanisms.[6][7][8] This involves the modulation of key proteins in these pathways.





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Imipramine's Modulation of Cell Cycle and DNA Repair



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